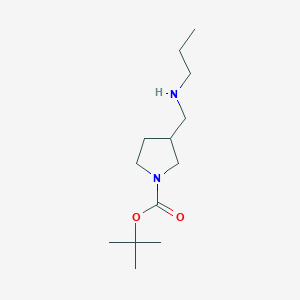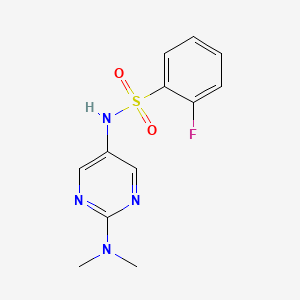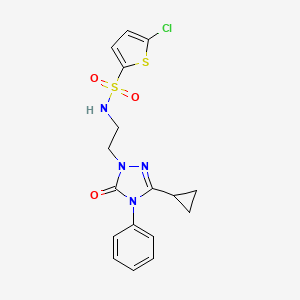
tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1174668-77-9. It has a molecular weight of 242.36 . The IUPAC name for this compound is tert-butyl 3-[(propylamino)methyl]-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O2/c1-5-7-14-9-11-6-8-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 . This code provides a detailed description of the molecular structure of the compound.Scientific Research Applications
Enantioselective Synthesis
A significant application of tert-butyl pyrrolidine-1-carboxylate derivatives is in enantioselective synthesis. For instance, a study demonstrated an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method was particularly notable for its high yield and stereochemical control, producing chiral pyrrolidines with excellent enantiomeric excess (ee) (Chung et al., 2005).
Metabolism Studies
Research on the metabolism of compounds containing tert-butyl pyrrolidine-1-carboxylate moieties has been conducted to support drug development. For example, CP-533,536, a prostaglandin E2 agonist, underwent metabolism studies involving tert-butyl pyrrolidine-1-carboxylate derivatives. These studies help in understanding the metabolic pathways and potential metabolic products of therapeutic compounds (Prakash et al., 2008).
Crystal Structure Analysis
Tert-butyl pyrrolidine-1-carboxylate derivatives have also been studied for their crystal structures. Such analyses provide insights into the molecular conformation and interactions, essential for understanding the physical and chemical properties of these compounds (Naveen et al., 2007).
Hydrogen Bonding and Molecular Orientation
Studies have been conducted to understand the hydrogen bonding and molecular orientation of tert-butyl pyrrolidine-1-carboxylate derivatives. These studies are crucial in the field of molecular electronics and material science, as they provide insights into the molecular arrangements and potential applications in designing novel materials (Baillargeon et al., 2014).
Synthesis of Inhibitors
Tert-butyl pyrrolidine-1-carboxylate derivatives have been used in the synthesis of various inhibitors, such as influenza neuraminidase inhibitors. These compounds play a crucial role in antiviral drug development, showcasing the versatility of tert-butyl pyrrolidine-1-carboxylate derivatives in medicinal chemistry (Wang et al., 2001).
Anticancer Drug Synthesis
These derivatives have been employed in the synthesis of small molecule anticancer drugs. Such applications demonstrate the compound's utility in developing novel therapeutics targeting specific cancer pathways (Zhang et al., 2018).
Safety and Hazards
The compound has several hazard statements associated with it: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound.
properties
IUPAC Name |
tert-butyl 3-(propylaminomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-7-14-9-11-6-8-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLWEMILPQECL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376496.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)

![3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2376503.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376504.png)

![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)
![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)
![3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2376513.png)